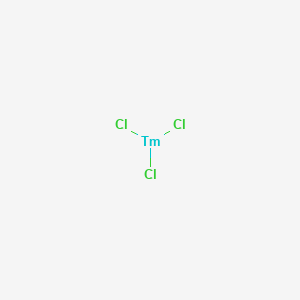

Thulium trichloride

Description

Intrinsic Magnetic Properties of Thulium and its Halides

The magnetic properties of thulium are highly sensitive to temperature, external magnetic fields, and its chemical environment. This sensitivity leads to complex magnetic phase diagrams and anisotropic behavior.

Temperature-Dependent Magnetic Ordering (Paramagnetic, Antiferromagnetic, Ferrimagnetic Phases)

Thulium metal displays a fascinating sequence of magnetic phases as a function of temperature. Above 56 K, it behaves as a paramagnet, with its magnetic moments randomly oriented. researchgate.netwpmucdn.comnih.gov Between 56 K and 32 K, thulium enters an antiferromagnetic state, where the magnetic moments of adjacent atoms align in an antiparallel fashion. researchgate.netwpmucdn.com Below 32 K, it transitions into a ferrimagnetic phase. researchgate.netwpmucdn.com This ferrimagnetic structure is particularly complex, featuring a periodic arrangement where magnetic moments are aligned parallel to the c-axis in four consecutive hexagonal layers, followed by three layers with antiparallel moments. wpmucdn.com

Thulium halides, including thulium trichloride (B1173362) (TmCl₃), also exhibit interesting magnetic properties. Studies on thulium halides (TmX₃, where X = Cl, Br, I) have shown that they are antiferromagnetic. researchgate.net Measurements of magnetic susceptibility down to 1.8 K indicate the onset of a magnetic phase transition in these compounds. researchgate.net

The magnetic ordering temperatures of thulium are also influenced by pressure. The Néel temperature (Tₙ), which marks the transition to the antiferromagnetic state, shows a slight increase with applied pressure. aps.org

Magnetic Circular Dichroism (MCD) Investigations of Thulium Thin Films

Magnetic Circular Dichroism (MCD) is a powerful technique for probing the magnetic properties of materials. Recent studies on epitaxially grown thulium thin films have utilized MCD to investigate their magnetic characteristics. wpmucdn.comresearchgate.net These investigations on Tm(0001) films grown on SiC(0001) substrates have confirmed the ferrimagnetic nature of the films, consistent with bulk thulium. wpmucdn.comaps.org

MCD measurements at 2 K on these films revealed clear out-of-plane hysteresis loops. wpmucdn.com A notable finding from these studies is the observation of a periodic variation in the remanent magnetization as a function of film thickness, with a period of seven monolayers. wpmucdn.comresearchgate.net This directly corresponds to the seven-layer ferrimagnetic structure previously identified in bulk thulium through neutron scattering experiments. wpmucdn.com

Investigations into thulium iron garnet (TmIG) thin films using X-ray Magnetic Circular Dichroism (XMCD) have provided element-specific magnetic information. arxiv.orgresearchgate.net These studies have been crucial in understanding the contributions of the different magnetic sublattices (Fe and Tm) and how their interactions are affected by factors like strain, leading to phenomena such as a compensation-like temperature that is absent in bulk TmIG. arxiv.orgresearchgate.net

Characterization of Hysteresis and Crystal Anisotropy in Thulium Metal

Thulium metal is characterized by significant magnetic anisotropy, particularly at low temperatures. Early studies reported the presence of large hysteresis and crystal anisotropy in thulium at the lowest temperatures. researchgate.netaps.orgaps.org The magnetic anisotropy is so pronounced that it is suggested the magnetization is strongly fixed along the hexagonal axis. aps.org

More recent research on thulium iron garnet (TmIG) thin films has highlighted the tunability of magnetic anisotropy. These films can exhibit perpendicular magnetic anisotropy (PMA), a property highly desirable for spintronic applications. researchgate.netaip.org The PMA in TmIG films grown on gadolinium gallium garnet (GGG) substrates is primarily induced by tensile strain, which arises from the lattice mismatch between the film and the substrate. aip.orgharvard.edu The magnetic anisotropy can be controlled by factors such as film thickness, annealing temperature, and the annealing atmosphere. harvard.edu For instance, 30 nm thick TmIG films show a transition from in-plane magnetic anisotropy when annealed at 600 °C (compressive strain) to perpendicular magnetic anisotropy when annealed above 800 °C (tensile strain). harvard.edu Optimized TmIG films exhibit a low coercive field, which is beneficial for data storage applications. researchgate.net

Design and Characterization of Thulium-Based Single Molecule Magnets (SMMs)

Single-Molecule Magnets (SMMs) are individual molecules that can function as tiny magnets, exhibiting slow magnetic relaxation and magnetic hysteresis. They represent a frontier in the quest for higher-density information storage and quantum computing.

Rational Design Principles for Divalent Thulium Complexes Exhibiting Slow Magnetic Relaxation

The design of SMMs relies on creating molecules with large magnetic anisotropy. For lanthanide ions like thulium, the shape of the electron density of the ground state is a key factor. Prolate lanthanide ions, such as Tm(III), generally require a strong equatorial ligand field to generate significant magnetic anisotropy. researchgate.net

While most SMM research has focused on trivalent lanthanide ions, recent work has demonstrated that divalent thulium (Tm²⁺) complexes can also exhibit slow magnetic relaxation. researchgate.net The rational design of such complexes involves tailoring the coordination environment around the Tm²⁺ ion. For example, the synthesis of two distinct Tm(II) complexes using the 18-crown-6 (B118740) ligand has been reported. researchgate.net These complexes show field-induced slow magnetic relaxation, a hallmark of SMM behavior. The design principles for these divalent thulium SMMs leverage the redox properties of the lanthanide ion, opening a new avenue for the creation of novel molecular magnets. researchgate.net The rigidity of the molecular structure and kinetic inertness appear to be related to the enhancement of slow relaxation properties in these systems.

Elucidating the Influence of Ligand Field on Magnetic Susceptibility Anisotropy

The magnetic susceptibility anisotropy in lanthanide complexes, which is fundamental to their performance as SMMs, is determined by the ligand field. researchgate.netnih.govsoton.ac.uk The ligand field refers to the electrostatic field created by the surrounding ligands, which lifts the degeneracy of the 4f electron orbitals of the lanthanide ion. nih.govnih.govacs.org

The nature of this energy level splitting is a sensitive function of several interconnected factors:

Ligand Properties: The nature and polarizability of the ligand itself and its donor atoms are crucial. researchgate.netnih.govsoton.ac.uk

Coordination Geometry: The precise geometry of the coordination polyhedron around the lanthanide ion significantly impacts the ligand field. nih.govsoton.ac.ukacs.org

Solvent and Supramolecular Effects: Interactions with solvent molecules and specific hydrogen bonding can alter the ligand field. nih.govsoton.ac.ukacs.org

For lanthanide ions, the ligand field induces magnetic anisotropy, which is the origin of the paramagnetic shifts observed in NMR spectroscopy and is critical for slowing down nuclear spin relaxation. nih.govsoton.ac.uk The ligand field can also lead to a reduction in the average magnetic susceptibility compared to the free-ion value. nih.govacs.org Understanding and controlling these factors are paramount in the rational design of new lanthanide-based SMMs with tailored magnetic properties. A switch in the dominant ligand field parameter can lead to significant changes in the magnitude and orientation of the magnetic susceptibility tensor. nih.govsoton.ac.uk

Correlation between Electronic Structure and SMM Performance

Single-Molecule Magnets (SMMs) are individual molecules that can function as tiny magnets, exhibiting slow magnetic relaxation and magnetic hysteresis at low temperatures. mdpi.com The performance of an SMM is critically dependent on two key properties derived from its electronic structure: a large ground-state spin (S) and a strong, easy-axis magnetic anisotropy (D).

For lanthanide ions like Tm³⁺, the magnetic properties are not described by S alone, but by the total angular momentum quantum number (J), which arises from the strong coupling between the spin and orbital angular momenta. The interaction of the ion with the crystal field created by the surrounding ligands lifts the degeneracy of the ground state. For a molecule to behave as an SMM, this interaction must result in a ground state with a large magnetic moment and significant separation from excited states, creating an energy barrier (Ueff) for the reversal of magnetization. mdpi.comua.pt

Thulium in Emerging Spintronic Research

Spintronics, or spin electronics, aims to exploit the intrinsic spin of the electron in addition to its charge to carry information, promising devices that are faster and more energy-efficient. Rare-earth elements, including thulium, are of great interest in this field due to their unique magnetic properties. wpmucdn.com

Ferrimagnetic Order in Thin Films for Advanced Magnetic Memory Applications

Ferrimagnetic materials possess two or more magnetic sublattices that are aligned in opposite (antiparallel) directions but have different magnitudes, resulting in a net magnetic moment. This arrangement combines the high speed of antiferromagnets with the ability to be manipulated like ferromagnets, making them highly attractive for magnetic memory applications. wpmucdn.com

Recent research has focused on thulium-containing thin films for these applications.

Elemental Thulium Films: High-quality epitaxial thin films of pure thulium exhibit a complex ferrimagnetic order below 32 K. wpmucdn.combritannica.com In this structure, layers of magnetic moments are aligned parallel to the c-axis in a repeating pattern of four layers with moments in one direction followed by three layers with moments in the opposite direction. wpmucdn.com This periodic ferrimagnetic structure, with a period of seven monolayers, has been confirmed in thin films and opens avenues for exploring physics not accessible in bulk crystals. wpmucdn.comaps.org

Thulium Iron Garnet (TIG): Thulium Iron Garnet (Tm₃Fe₅O₁₂ or TIG) is a ferrimagnetic insulator that has emerged as a key material in spintronics. mdpi.comresearchgate.net TIG thin films can be engineered to exhibit perpendicular magnetic anisotropy (PMA), where the magnetic moments are oriented perpendicular to the film plane. mdpi.comfrontiersin.org PMA is a critical feature for developing high-density magnetic memory devices. The properties of TIG, such as its low magnetic damping, make it more desirable for certain applications than more traditional materials like Yttrium Iron Garnet (YIG). mdpi.comarxiv.org

The table below summarizes key properties of Thulium Iron Garnet thin films grown on different substrates, highlighting their suitability for spintronic devices.

| Property | TIG on GGG Substrate | TIG on sGGG Substrate | Significance for Memory Applications |

| Magnetic Anisotropy | In-plane researchgate.net | Perpendicular (PMA) researchgate.net | PMA allows for higher data storage density. |

| Spin-Wave Propagation | Magnetostatic surface spin waves (MSSWs) researchgate.net | Forward volume spin waves researchgate.net | Different spin-wave modes offer flexibility in device design. |

| Decay Length | Up to 80 µm researchgate.net | Up to 32 µm researchgate.net | Long decay length indicates efficient spin information transfer. |

| Gilbert Damping (α) | ~0.0216 arxiv.org | N/A | Low damping enables low current density for writing magnetic bits. wpmucdn.com |

Exploration of Ultrafast All-Optical Magnetization Switching Mechanisms

A revolutionary prospect in data storage is the ability to write magnetic bits using only ultrafast laser pulses, a process known as all-optical switching (AOS). This method offers the potential for unprecedented speed, moving beyond the limitations of magnetic-field-based writing. d-nb.infospiedigitallibrary.org

The mechanism often involves a femtosecond laser pulse that non-thermally excites the material, leading to a rapid and deterministic reversal of the magnetization. d-nb.infospiedigitallibrary.org While first demonstrated in ferrimagnetic alloys of rare earths and transition metals, such as GdFeCo, the principles are being explored across a wider range of materials. wpmucdn.comaps.orgarxiv.org

Thulium-containing systems are part of this exploration. anr.fr The unique electronic structure of rare-earth elements is considered key to the AOS process. Research investigates how the interplay between different magnetic sublattices (e.g., the rare-earth and transition-metal sublattices) and the transfer of angular momentum on ultrafast timescales contribute to the switching. anr.fr Studies on materials like TmFeO₃, an orthoferrite, use ultrashort terahertz pulses to manipulate the magnetic order, demonstrating the potential for coherent, ballistic control of spins in thulium-based compounds. researchgate.net The development of materials where thulium is a component is a promising route to creating devices that can be switched optically with extreme speed and efficiency. anr.fr

Propriétés

Numéro CAS |

13537-18-3 |

|---|---|

Formule moléculaire |

Cl3Tm |

Poids moléculaire |

275.29 g/mol |

Nom IUPAC |

thulium(3+);trichloride |

InChI |

InChI=1S/3ClH.Tm/h3*1H;/q;;;+3/p-3 |

Clé InChI |

ILOTUXNTERMOJL-UHFFFAOYSA-K |

SMILES |

Cl[Tm](Cl)Cl |

SMILES canonique |

[Cl-].[Cl-].[Cl-].[Tm+3] |

Autres numéros CAS |

13537-18-3 |

Pictogrammes |

Irritant |

Synonymes |

thulium chloride |

Origine du produit |

United States |

Synthesis Methodologies and Crystal Growth of Thulium Trichloride and Its Derivatives

Single Crystal Growth Techniques for Thulium Chloride Systems

The production of high-quality single crystals of thulium chloride is essential for their application in optical and laser technologies. These applications often require materials with low phonon energies to minimize non-radiative decay and enhance luminescence efficiency.

The Vertical Bridgman method is a widely used technique for growing large, high-quality single crystals of halide materials, including those based on thulium chloride. This method involves melting the polycrystalline source material in a sealed ampoule, which is then slowly lowered through a temperature gradient. The crystal begins to nucleate at the cooler tip of the ampoule and grows as the ampoule continues to move through the furnace. This technique is particularly suitable for producing low phonon energy halide crystals, which are desirable for applications in mid-infrared lasers and other photonic devices.

Successful growth of high-purity thulium chloride crystals necessitates strict control over the growth environment and the quality of the starting materials. The use of anhydrous thulium trichloride (B1173362) is critical, as any residual water or oxygen can lead to the formation of oxychlorides and other impurities within the crystal lattice, degrading its optical and structural quality. core.ac.uk Therefore, the synthesis of the starting material and the crystal growth process are typically carried out under a controlled, inert atmosphere, such as in a vacuum or under a flow of high-purity argon gas. This prevents the contamination of the melt and the growing crystal, ensuring the production of a single crystal with the desired properties for its intended applications.

Optimization of Growth Parameters for High-Quality Thulium-Doped Host Crystals (e.g., LaCl₃:Tm³⁺)

The synthesis of high-quality thulium-doped host crystals, such as Lanthanum Chloride (LaCl₃) doped with thulium ions (Tm³⁺), is crucial for their application in fields like radiation detection and laser technology. The Bridgman-Stockbarger technique is a widely employed method for growing such single crystals. ijaerd.orgcoherent.com This technique involves the slow lowering of a crucible containing the molten material through a controlled temperature gradient, promoting directional solidification and the formation of a single crystal. coherent.com

Key parameters that require careful optimization to achieve high-quality crystals include the temperature gradient, pulling rate, and the purity of the starting materials. For instance, in the growth of CaF₂-rich-TmF₃ solid solutions using the Bridgman-Stockbarger method, a specific axial thermal gradient of approximately 12 K·cm⁻¹ and a pulling rate of 4 mm·h⁻¹ were identified as optimal for producing centimeter-sized single crystals. researchgate.netresearchgate.net

Furthermore, the chemical environment during growth is critical. Effective purification of starting materials to remove impurities, particularly carbon and oxygen-based contaminants, has been shown to significantly improve the optical transmittance of the resulting crystals. researchgate.net In some cases, multiple cycles of heating, soaking, and cooling are employed to ensure the completeness of the chemical reactions before the growth process begins. researchgate.net For example, in the growth of Tm:YAG crystals by the Czochralski method, air annealing after growth can improve the crystal's quality. researchgate.net

The concentration of the thulium dopant is another critical parameter. The segregation coefficient of Tm³⁺ ions, which describes the distribution of the dopant between the solid and liquid phases during growth, can vary with the initial dopant concentration in the melt. researchgate.net For Tm:YAG crystals grown by the Czochralski method, the segregation coefficients were found to be 0.93, 1.04, and 1.10 for dopant concentrations of 2, 4, and 8 at% Tm³⁺, respectively. researchgate.net

Thulium(III) chloride hexahydrate can serve as a dopant to prepare LaCl₃:Tm³⁺ single crystals for use in spectroscopic applications for radiation detection. sigmaaldrich.com The resulting LaCl₃:Tm³⁺ crystals have demonstrated high light yields of 42,000 ± 4,200 photons/MeV with a good energy resolution of 4.2% under γ-ray excitation, making them promising scintillators. researchgate.net

Characterization of Crystal Growth Yields and Quality

The quality and yield of thulium trichloride and its doped host crystals are assessed through a variety of characterization techniques. These methods provide crucial information about the crystal structure, optical properties, and the incorporation of the thulium dopant.

X-ray Diffraction (XRD) is a fundamental technique used to confirm the crystal structure and phase purity of the grown crystals. nih.govlookchem.com For this compound, powder XRD analysis has confirmed its monoclinic crystal structure, similar to that of aluminum chloride. acs.org The lattice parameters for TmCl₃ have been determined to be a = 6.92 Å, b = 11.94 Å, and c = 6.44 Å, with a β angle of 111.0°. acs.org In the case of doped crystals, such as Tm-doped KMgF₃, XRD is used to ensure that the dopant has been incorporated into the host lattice without forming secondary phases. nih.gov

Optical Absorption and Photoluminescence Spectroscopy are essential for evaluating the optical quality of the crystals and confirming the presence and electronic transitions of the Tm³⁺ ions. optica.org Room temperature optical absorption spectra of thulium-doped crystals typically show discrete spectral features corresponding to the electronic transitions of the Tm³⁺ ion from its ³H₆ ground state to various excited states. optica.org For example, Tm:YAG crystals exhibit characteristic absorption spectra in the visible and near-infrared regions. researchgate.net Photoluminescence studies, often excited by a laser source, reveal the emission properties of the crystal. For instance, Tm-doped KMgF₃ shows blue emission at 457 nm and a UV band at 354 nm, corresponding to the ¹D₂ → ³F₄ and ¹D₂ → ³H₆ transitions of Tm³⁺, respectively. nih.gov

Scintillation Properties are specifically characterized for crystals intended for radiation detection applications. This includes measuring the light yield, energy resolution, and scintillation decay time. For example, LaCl₃:Tm³⁺ crystals have been shown to exhibit a high light yield and good energy resolution under X-ray and γ-ray excitation. researchgate.net The scintillation emission of these crystals includes contributions from self-trapped excitons as well as the characteristic 4f-4f transitions of the Tm³⁺ ions. researchgate.net

The following table summarizes key characterization data for thulium-doped crystals:

| Crystal | Characterization Technique | Key Findings | Reference |

|---|---|---|---|

| LaCl₃:Tm³⁺ | Pulse Height Spectra (γ-rays) | Light Yield: 42,000 ± 4,200 ph/MeV; Energy Resolution: 4.2% | researchgate.net |

| Tm-doped KMgF₃ | X-ray Diffraction, Photoluminescence | Confirmed phase purity; Blue emission at 457 nm and UV emission at 354 nm. | nih.gov |

| Tm:YAG | ICP-AES, Absorption Spectroscopy | Segregation coefficients of 0.93, 1.04, 1.10 for 2, 4, 8 at% Tm³⁺. | researchgate.net |

Synthesis of Thulium-Containing Nanomaterials

Precursor Utilization for Upconversion Nanocrystal-Semiconductor Hybrid Structures (e.g., NaYF₄:Yb,Tm)

This compound (TmCl₃) and its hydrated form, thulium(III) chloride hexahydrate, are key precursors in the synthesis of thulium-containing nanomaterials, particularly upconversion nanocrystals (UCNPs). sigmaaldrich.comresearchgate.netsigmaaldrich.comsigmaaldrich.com These nanomaterials are of significant interest due to their ability to convert lower-energy near-infrared (NIR) light into higher-energy visible or ultraviolet (UV) light. pku.edu.cn

A prominent example is the synthesis of sodium yttrium fluoride (B91410) nanocrystals co-doped with ytterbium and thulium (NaYF₄:Yb,Tm). sigmaaldrich.comresearchgate.net In a typical thermal decomposition synthesis, this compound is mixed with yttrium chloride (YCl₃) and ytterbium chloride (YbCl₃) in the presence of oleic acid and octadecene. researchgate.net The solution is heated to form a homogeneous mixture and then cooled before further processing. researchgate.net This method yields monodisperse and purely cubic phase NaYF₄:Yb,Tm nanocrystals. researchgate.net

Hydrothermal and solvothermal methods are also employed for the synthesis of NaYF₄:Yb,Tm nanocrystals. sciopen.comnih.gov The choice of synthesis method can influence the properties of the resulting nanocrystals. For instance, hydrothermal synthesis tends to produce nanocrystals with a uniform hexagonal phase and larger size, while solvothermal synthesis can lead to smaller nanocrystals with higher upconversion luminescence intensity. sciopen.com

The concentration of the thulium precursor, along with other reactants, can be adjusted to control the size, shape, and luminescence properties of the nanocrystals. pku.edu.cn For example, in the hydrothermal synthesis of β-NaYF₄:Yb³⁺,Tm³⁺ nanocrystals, the morphology can be controlled by adjusting the concentration of sodium citrate, which acts as a capping agent. nih.gov

These NaYF₄:Yb,Tm UCNPs can be further integrated into hybrid structures with semiconductors. Thulium(III) chloride hexahydrate is used as the thulium source to synthesize NaYF₄:Yb,Tm upconversion nanocrystal-semiconductor hybrid structures that exhibit wide-spectrum photocatalytic activity. sigmaaldrich.com

The following table outlines the role of this compound as a precursor in the synthesis of NaYF₄:Yb,Tm nanocrystals:

| Synthesis Method | Precursors | Key Features of Nanocrystals | Reference |

|---|---|---|---|

| Thermal Decomposition | TmCl₃, YCl₃, YbCl₃, Oleic Acid, Octadecene | Monodisperse, cubic phase, ~10 nm diameter. | researchgate.net |

| Hydrothermal | Thulium precursor, Sodium Citrate | Uniform hexagonal phase, larger size. Controllable morphology. | sciopen.comnih.gov |

| Solvothermal | Thulium precursor | High upconversion luminescence, smaller size. | sciopen.com |

Advanced Spectroscopic Characterization of Thulium Trichloride Systems

Luminescence Spectroscopy of Thulium(III) Species in Various Environments

The luminescence properties of the thulium(III) ion (Tm³⁺) are highly sensitive to the local environment, making spectroscopy a powerful tool for characterizing thulium-containing materials, including those derived from thulium trichloride (B1173362). The host matrix, whether a crystal, glass, or nanoparticle, significantly influences the ion's excited state dynamics and emission characteristics.

Emission from Excited State Manifolds (e.g., ¹D₂, ¹G₄, ³H₄)

The trivalent thulium ion possesses a rich energy level structure that gives rise to multiple emission bands across the ultraviolet, visible, and near-infrared regions. The primary emissive states are the ¹D₂, ¹G₄, and ³H₄ excited state manifolds. researchgate.net

Upon suitable excitation, often through upconversion mechanisms, luminescence can be observed from these levels. For instance, strong blue emission at approximately 475-477 nm is consistently reported in various host materials and is attributed to the ¹G₄ → ³H₆ transition. bibliotekanauki.plrsc.org Another significant blue emission, corresponding to the ¹D₂ → ³F₄ transition, occurs around 459 nm. rsc.org Weaker red emissions at ~647 nm and ~700 nm can also be observed, originating from the ¹G₄ → ³F₄ and ³F₃ → ³H₆ transitions, respectively. rsc.org

In some systems, particularly under multiphoton excitation, emission from the high-energy ¹D₂ state is prominent. This can lead to luminescence or facilitate energy transfer to populate lower-lying emissive states like ¹G₄ and ³H₄. researchgate.net For example, in Tm³⁺/Yb³⁺ co-doped ZBLAN glass, emissions at 360 nm (¹D₂ → ³H₆) and 450 nm (¹D₂ → ³H₄) have been observed. spiedigitallibrary.orgacs.org The specific transitions and their relative intensities are highly dependent on the host material and the excitation pathways.

Investigation of Energy Transfer and Upconversion Phenomena

Energy transfer (ET) and upconversion are crucial phenomena in thulium-doped systems, enabling the conversion of lower-energy photons (typically in the near-infrared) to higher-energy visible or ultraviolet light. These processes are often enhanced by co-doping with a sensitizer (B1316253) ion, most commonly ytterbium (Yb³⁺), which has a strong absorption cross-section around 970-980 nm. bibliotekanauki.plspiedigitallibrary.org

The general mechanism involves the absorption of pump photons by the Yb³⁺ sensitizer, followed by non-radiative energy transfer to a neighboring Tm³⁺ ion. bibliotekanauki.pl Sequential energy transfer steps can excite the Tm³⁺ ion to higher energy levels. For example, the strong blue emission (¹G₄ → ³H₆) is the result of a multi-step upconversion process. bibliotekanauki.pl In some cases, neodymium (Nd³⁺) has been used as a sensitizer, with Yb³⁺ acting as a bridging ion to improve the energy transfer efficiency from Nd³⁺ to Tm³⁺. optica.org

Cross-relaxation is another significant energy transfer process, particularly at higher Tm³⁺ concentrations. The process described as ³H₄, ³H₆ → ³F₄, ³F₄ is a "two-for-one" mechanism that can efficiently populate the ³F₄ upper laser level, which is beneficial for 2 µm lasers. optica.org Conversely, energy transfer upconversion can also occur between Tm³⁺ ions (e.g., ³F₄, ³F₄ → ³H₄, ³H₆), which can be a loss mechanism in some applications. optica.org The efficiency of these energy transfer processes is highly dependent on the host material and the concentration of dopant ions. acs.orgrsc.org

Temperature Dependence of Luminescence Yields and Excited State Dynamics

The luminescence properties of Tm³⁺ ions show a strong dependence on temperature, which affects both the emission intensity and the lifetime of the excited states. lookchem.com Investigating these dependencies provides insight into the radiative and non-radiative relaxation dynamics. optica.org

Generally, as temperature decreases, the peak emission cross-section increases due to a reduction in phonon-induced peak broadening. aip.org This effect has been observed for the ³F₄ → ³H₆ transition in germanate, silica (B1680970), and phosphate (B84403) glasses. aip.org Conversely, increasing temperature often leads to a decrease in the peak emission intensity and a shift to longer wavelengths for certain transitions. optica.org The lifetime of the upper laser level (³F₄) can also decrease significantly with increasing temperature, implying the activation of non-radiative energy transfer to quenching sites. optica.org

The decay dynamics of the ³F₄ excited state are highly dependent on the host matrix and temperature. ucf.edu For example, at room temperature, the fluorescence decay time of the ³F₄ level in germanate glass is significantly longer than in phosphate glass. ucf.edu In some systems, the luminescence lifetime of an excited state follows a single exponential decay across a wide temperature range. rsc.org The thermal quenching rates and thermalization processes of different emissive states (e.g., from Tm²⁺ and Tm³⁺ ions present in the same host) can be leveraged for applications like luminescent thermometry. rsc.org This temperature sensitivity allows for the development of optical sensors with high relative thermal sensitivity. acs.org

Structural Engineering for Tailoring Near-Infrared-IIb Fluorescence

Recent research has focused on engineering the structure of nanocrystals to activate and enhance the near-infrared (NIR) fluorescence of Tm³⁺, particularly in the NIR-IIb window (1500–1700 nm). researcher.liferesearchgate.net This spectral region is advantageous for biomedical imaging due to reduced photon scattering and minimal tissue autofluorescence.

A key strategy involves controlling the crystalline phase of the host material. For instance, embedding Tm³⁺ ions in a cubic-phase (α) NaYF₄ host induces a large spread of the Stark split sublevels due to the crystal-field effect, which activates a previously dormant emission at 1630 nm. researcher.lifeacs.org In contrast, this emission is not prominent in the hexagonal-phase (β) counterpart.

Core-shell nanostructures are instrumental in enhancing this NIR-IIb fluorescence. By creating a core-shell-shell architecture (e.g., α-NaYF₄@NaYF₄:Tm@NaYF₄), the luminescence intensity can be significantly amplified. researcher.lifeacs.org The inert shell passivates surface defects and minimizes quenching, while the interlayer spacing and dopant concentrations are systematically optimized. researcher.lifeacs.org This structural engineering can yield enhancement factors of the NIR-IIb photoluminescence intensity up to ~315. researcher.lifeacs.org Further developments include using Tm³⁺ to sensitize other lanthanide ions, leading to novel nanocrystals with both excitation and emission in the NIR-II window, such as excitation at 1208 nm and emission at 1525 nm. acs.orgresearchgate.net These engineered nanoprobes demonstrate the potential for high-resolution in vivo imaging. researcher.liferesearchgate.netnih.gov

Optical Absorption and Electron Paramagnetic Resonance (EPR) Studies

Optical absorption and Electron Paramagnetic Resonance (EPR) are complementary techniques used to probe the electronic structure and local environment of thulium ions in crystalline solids.

Analysis of Optical Absorption Spectra in Hydrated Chloride Crystals

The optical absorption spectra of hydrated thulium chloride crystals, such as single-crystal TmCl₃·6H₂O, provide detailed information about the electronic energy levels of the Tm³⁺ ion. aip.org Studies conducted at cryogenic temperatures (4.2 K and 77 K) on TmCl₃·6H₂O and Tm³⁺ doped into YCl₃·6H₂O have identified numerous absorption lines between 2500 and 8000 Å. aip.org These absorption bands correspond to electronic transitions from the ³H₆ ground state to various excited [SL]J levels, including ³P₂,₁‚₀, ¹I₆, ¹D₂, ¹G₄, and ³F₂,₃‚₄. aip.org

The analysis of these spectra as a function of magnetic field strength and crystal orientation reveals important magnetic properties. aip.org Both optical and EPR data for hydrated thulium chloride salts indicate a near-accidental degeneracy in the ground state of the Tm³⁺ ion. aip.org The zero-field splitting in these crystals has been determined to be 1.12 cm⁻¹. aip.org The optical transparency of host crystals like L-threonine makes them suitable matrices for introducing dopants like Dy³⁺ (from DyCl₃·5H₂O) for optical studies, where the host itself exhibits no significant electronic transitions in the visible range. mdpi.com

Interactive Data Table: Key Spectroscopic Transitions of Thulium(III)

| Emissive State | Transition | Approximate Wavelength (nm) | Region | Reference(s) |

| ¹D₂ | ¹D₂ → ³H₆ | 360 | UV | spiedigitallibrary.org |

| ¹D₂ | ¹D₂ → ³H₄ | 450 | Blue | spiedigitallibrary.org |

| ¹D₂ | ¹D₂ → ³F₄ | 459 | Blue | rsc.org |

| ¹G₄ | ¹G₄ → ³H₆ | 475 - 477 | Blue | bibliotekanauki.plrsc.org |

| ¹G₄ | ¹G₄ → ³F₄ | 647 | Red | rsc.org |

| ³F₃ | ³F₃ → ³H₆ | 700 | Red | rsc.org |

| ³H₄ | ³H₄ → ³H₆ | ~800 | NIR | optica.org |

| ³F₄ | ³F₄ → ³H₆ | ~1800 - 2000 | NIR | optica.orgaip.orgucf.edu |

| ³F₄ | ³F₄ → ³H₅ | 1630 | NIR-IIb | researcher.lifeacs.org |

Interactive Data Table: Findings on Engineered Tm³⁺ Nanocrystals for NIR-IIb Fluorescence

| Nanostructure | Key Engineering Feature | Observed Emission | Excitation Wavelength | Key Finding | Reference(s) |

| α-NaYF₄@NaYF₄:Tm@NaYF₄ | Cubic-phase (α) host and core-shell-shell design | 1630 nm | N/A | Activation of NIR-IIb emission due to crystal-field effect of the cubic host, enhanced by ~315 times. | researcher.lifeacs.org |

| NaYF₄:Tm³⁺/Er³⁺@NaYF₄ | Tm³⁺ sensitization of Er³⁺ | 1525 nm | 1208 nm | Novel downshifting nanoparticles with both excitation and emission in the NIR-II window. | acs.org |

| LiTmF₄@LiYF₄ | Tm³⁺ self-sensitization and inert shell coating | 1600-2100 nm | 800 nm or 1208 nm | Strong cross-relaxation enables intense downshifting emission with a large Stokes shift. | researchgate.net |

Influence of Magnetic Field Strength and Crystal Orientation on Optical Spectra

The optical spectra of thulium trichloride systems are significantly influenced by the strength and orientation of an external magnetic field, as well as the orientation of the crystal itself. These factors affect the electronic energy levels of the thulium ions, leading to observable changes in absorption and emission spectra.

Investigations into single crystals of thulium(III) chloride hexahydrate (TmCl₃·6H₂O) have demonstrated the pronounced effect of magnetic fields on their optical absorption spectra. aip.org Studies conducted at cryogenic temperatures (4.2 K and 77 K) revealed that both the magnetic field strength and the crystal's orientation relative to the field cause shifts and splitting of spectral lines. aip.org This phenomenon, known as the Zeeman effect, allows for the detailed probing of the electronic structure. For instance, in Tm³⁺ doped into yttrium chloride hexahydrate (YCl₃·6H₂O), a similar dependence is observed, indicating that the local crystal field environment plays a crucial role in mediating the magnetic field effects. aip.org The analysis of these spectral changes provides insights into the ground state properties of the Tm³⁺ ion, including the determination of g-factors and the presence of near-degeneracies in its energy levels. aip.org

The orientation of the crystal with respect to the applied magnetic field is critical because of the anisotropic nature of the crystal lattice. aps.org The interaction between the thulium ions and the surrounding crystal field is not uniform in all directions. Consequently, rotating the crystal within the magnetic field leads to changes in the observed energy level splittings. researchgate.nettudelft.nl This orientation dependence is a powerful tool for assigning spectral transitions and determining the symmetry of the thulium ion sites within the crystal lattice. researchgate.netaps.org In materials like thulium-doped yttrium gallium garnet (Tm:YGG), the analysis of the orientation dependence of the spin-Hamiltonian through techniques like spectral hole burning allows for the precise measurement of hyperfine tensors. tudelft.nlaps.org

Under the influence of a magnetic field, the energy levels of trivalent thulium can split into Zeeman sublevels. researchgate.net The interaction is complex, involving the electronic and nuclear Zeeman effects, as well as hyperfine interactions. researchgate.net The magnitude of these splittings is directly proportional to the magnetic field strength, and this linear relationship can be used to derive important parameters of the system. researchgate.net For example, studies on TmCl₃·6H₂O have determined a zero-field splitting of 1.12 cm⁻¹ and a splitting factor (g-value) of 14.00 ± 0.05. aip.org

Table 1: Magnetic and Spectroscopic Parameters for Tm³⁺ in Hydrated Chloride Crystals

| Parameter | Value | Reference |

| Zero-Field Splitting | 1.12 cm⁻¹ | aip.org |

| Splitting Factor (g) | 14.00 ± 0.05 LU | aip.org |

| Measurement Temperatures | 4.2 K and 77 K | aip.org |

| Wavelength Range | 2500–8000 Å | aip.org |

EPR Spectroscopy for Probing Ground State Characteristics and Anisotropy in Thulium(II) Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a vital technique for investigating the electronic ground state and magnetic anisotropy of paramagnetic species, such as thulium(II) complexes. acs.org The Tm²⁺ ion, with a 4f¹³ electron configuration, is isoelectronic to Yb³⁺ and possesses a Kramers doublet ground state, making it EPR active. researchgate.netrsc.org

EPR studies on Tm(II) complexes provide direct information about the g-tensor, which describes the anisotropy of the interaction between the electron spin and an external magnetic field. The principal values of the g-tensor (gₓ, gᵧ, g₂) reveal the symmetry of the ligand field around the thulium ion and the nature of the ground state wavefunction. rsc.org For example, in a near-linear Tm(II) complex, EPR spectroscopy has shown easy-plane magnetic anisotropy, with distinct g-values (g₁ = 5.6, g₂ = 3.0, g₃ = 1.0) that are consistent with a ground doublet of |m_J| = ±1/2. rsc.org

The geometry of the complex has a profound effect on its EPR spectrum and magnetic anisotropy. Studies comparing Tm(II) complexes with different coordination geometries, such as bent versus linear, demonstrate how the ligand field splitting is altered. rsc.org For instance, a bent Tm(II) complex was found to be EPR silent at 5 K, indicating a different ground state character compared to its near-linear counterpart. rsc.org In contrast, another complex with a different bent geometry exhibited a near-zero-field EPR transition, suggesting a very small zero-field splitting between pseudo-doublet states. rsc.org

Furthermore, EPR has been instrumental in characterizing novel Tm(II) compounds, including those that exhibit slow magnetic relaxation, a property relevant to single-molecule magnets. acs.org In these systems, EPR helps to probe the nature of the ground state and confirm that the anisotropy is maximized, a key requirement for such magnetic behavior. acs.org Multifrequency EPR studies, conducted at different microwave frequencies (e.g., X-band and Q-band), can provide a more complete picture of the magnetic parameters. researchgate.netnih.gov

Table 2: EPR g-Values for Selected Thulium(II) Complexes

| Complex Type | g₁ | g₂ | g₃ | Magnetic Anisotropy | Reference |

| Near-linear N-donor | 5.6 | 3.0 | 1.0 | Easy-plane | rsc.org |

| Bent N-donor | EPR Silent at 5 K | - | - | - | rsc.org |

X-ray Based Spectroscopic Techniques

X-ray Photoemission Spectroscopy (XPS) for Electronic Structure Elucidation

X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material's surface. wikipedia.orgmicro.org.au The technique involves irradiating a sample with X-rays, which causes the emission of core-level electrons. micro.org.au By measuring the kinetic energy of these photoelectrons, their original binding energy can be calculated, which is characteristic of the element and its chemical environment. wikipedia.org

For this compound, XPS can provide valuable information about its electronic structure. The NIST X-ray Photoelectron Spectroscopy Database includes data for this compound, which can serve as a reference for its analysis. nist.gov XPS spectra of thulium compounds exhibit characteristic peaks corresponding to the different core levels of the thulium atom (e.g., 4d, 4f, 5p). The binding energy of the Tm 4d peak, for example, is around 175.4 eV. ntu.edu.tw

Subtle shifts in the binding energies of these peaks, known as chemical shifts, can elucidate the oxidation state of the thulium ion. This is particularly useful for distinguishing between different valence states, such as Tm²⁺ and Tm³⁺, in various compounds. The technique is routinely used to analyze a wide range of materials, including inorganic compounds and rare-earth samples. micro.org.auntu.edu.tw Analysis of the fine structure of the XPS peaks can also offer insights into metal-ligand bonding and final state effects.

X-ray Absorption Spectroscopy (XAS) for Unveiling Metal-Ligand Interactions

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure around a specific atom in a material. nih.gov It is particularly useful for studying compounds in various forms, including crystalline solids and disordered systems, as it does not require long-range order. nih.gov The technique can be divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES analysis of the L-edge spectra of lanthanide compounds, including thulium, provides information on the oxidation state and coordination symmetry of the metal center. nih.govresearchgate.net The position and shape of the absorption edge are sensitive to the valence of the absorbing atom. For instance, XAS has been used to investigate the mixed-valent state in thulium chalcogenides, providing accurate values for the thulium valency. aps.org

EXAFS refers to the oscillations on the high-energy side of the absorption edge. Analysis of these oscillations can determine the identity, number, and distances of the atoms in the immediate vicinity of the absorbing thulium atom. nih.gov This provides a detailed picture of the local coordination environment, including bond lengths and coordination numbers. Studies on lanthanide trichlorides have used EXAFS to confirm the local structure and differentiate between hydrated chlorides and oxychlorides, which can form upon heating. researchgate.net The combination of XAS with theoretical calculations, such as density functional theory (DFT), can further enhance the interpretation of the spectra and provide a comprehensive understanding of the metal-ligand interactions in this compound systems. researchgate.net

Other Advanced Spectroscopic Methodologies

Beyond the techniques already discussed, other advanced spectroscopic methods contribute to the comprehensive characterization of this compound systems.

Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field parallel to the direction of light propagation. This technique is highly sensitive to the electronic structure and magnetic properties of a material. Studies on this compound in polyvinylalcohol films have utilized MCD to investigate the transitions from the ³H₆ ground state to various excited states (³F₃, ³F₂, ¹G₄, and ¹D₂). oup.com By analyzing the temperature dependence of the MCD spectra, the Faraday parameters can be extracted, which provides insight into the magnetic nature of the electronic states. oup.com

High-Temperature Mass Spectrometry has been employed to study the composition of the saturated vapor over this compound at elevated temperatures (868 to 1110 K). researchgate.net This technique has identified the presence of neutral (TmCl₃)ₙ and charged Cl⁻(TmCl₃)ₙ associated species (associates) in the gas phase. researchgate.net Determining the partial pressures and thermodynamic properties of these vapor components is crucial for understanding its high-temperature behavior and for applications in materials synthesis. researchgate.net

Laser-based spectroscopic techniques , such as spectral hole-burning , are high-resolution methods used to investigate the fine details of the electronic transitions in thulium-doped crystals. tudelft.nltudelft.nl By using a narrow-linewidth laser to selectively excite a small subset of ions within an inhomogeneously broadened absorption line, a "hole" is created in the absorption profile. Monitoring the behavior of this spectral hole under various conditions (e.g., applied magnetic or electric fields) provides detailed information about hyperfine interactions, nuclear Zeeman effects, and the dynamics of the local environment. tudelft.nlaps.org

Electronic Structure and Theoretical Modeling of Thulium Trichloride

Computational Approaches to Electronic Structure Determination

A variety of computational methods are employed to accurately model the electronic structure of thulium-containing compounds. These approaches are essential for understanding materials with strongly correlated electrons, such as those in the lanthanide series.

Density Functional Theory (DFT) is a cornerstone of modern computational materials science, providing a framework to calculate the electronic structure and ground-state properties of many-body systems. nih.govosti.gov Instead of tackling the full complexity of the many-electron wavefunction, DFT recasts the problem in terms of the spatially dependent electron density. This approach has been used to study various thulium compounds, often employing approximations like the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA). researchgate.net For instance, DFT calculations have been successfully combined with X-ray Absorption Near-Edge Spectroscopy (XANES) to characterize the electronic structures of a wide range of f-element species, including organometallic thulium(II) and thulium(III) compounds. nih.gov In these studies, DFT is used to provide a theoretical foundation for interpreting experimental data and confirming the electronic configurations of the thulium ions. nih.govosti.gov

However, standard DFT approximations like LDA can be insufficient for systems with strongly correlated electrons, such as the 4f electrons in thulium, which are highly localized. icmp.lviv.ua This has led to the development of more advanced techniques built upon the DFT framework. icmp.lviv.ua

One significant refinement to standard DFT for rare-earth compounds is the Self-Interaction Corrected Local-Spin Density (SIC-LSD) approximation. researchgate.net Standard local-spin density approximations (LSDA) can suffer from an unphysical self-interaction, where an electron interacts with its own charge density, which is a particular problem for localized electrons. researchgate.net The SIC-LSD method aims to correct this error, providing a more accurate description of localized f-electrons. researchgate.netaps.org

This approach has been used to study the electronic structure and total energy of thulium monochalcogenides (TmS, TmSe, TmTe). researchgate.netaps.org In these calculations, the thulium ions are described with either twelve or thirteen localized f-electrons, with the remaining electrons forming bands. researchgate.netaps.org By comparing the total energies of these two scenarios, researchers can predict the valency of the thulium ion and investigate pressure-induced valence transitions. researchgate.netresearchgate.net This method allows for a dual description where some 5f electrons are treated as localized and core-like, while others hybridize to form bands. aps.org

To properly account for the atomic-like spectral features of the 4f electrons, such as multiplet effects, the Hubbard-I approximation (HIA) is a powerful tool. researchgate.netru.nl Standard DFT methods are often unable to reproduce these features, which are critical in strongly correlated systems. ru.nl The HIA addresses this by embedding a fully interacting, isolated f-ion into the solid-state environment calculated by a method like the local-density approximation (LDA). researchgate.netaps.org

This is achieved by modifying the crystal Hamiltonian with the atomic self-energy of the f-ion. researchgate.netaps.org The parameters for this model are derived from self-consistent band structure calculations. researchgate.netaps.org The HIA has been successfully applied to calculate the spectral functions of thulium monochalcogenides, showing excellent agreement with experimental x-ray photoemission spectroscopy (XPS) and bremsstrahlung isochromat spectroscopy (BIS) data. researchgate.netresearchgate.net This approach accurately reproduces the significant multiplet structures observed in these experiments. researchgate.netaps.org

The Tight-Binding Linear Muffin-Tin-Orbital (TB-LMTO) method is another widely used technique for calculating the electronic structure of crystalline solids. researchgate.net It is often employed within the Local Density Approximation (LDA). researchgate.net This method has been used to investigate the electronic structure and high-pressure behavior of a range of thulium compounds, including TmX (where X = P, As, S, and Se). researchgate.net

In these studies, the TB-LMTO method is used to calculate the total energy as a function of crystal volume, which allows for the prediction of structural phase transitions. researchgate.net For example, calculations for TmP, TmAs, TmS, and TmSe predicted transitions from the NaCl-type structure to the CsCl-type structure at high pressures. researchgate.net The method also yields fundamental properties such as the equilibrium lattice parameter and bulk modulus. researchgate.net

Table 1: Calculated Properties of Thulium Compounds using the TB-LMTO Method

| Compound | Predicted Transition Pressure (GPa) (NaCl to CsCl structure) |

|---|---|

| TmP | 40.0 |

| TmAs | 31.0 |

| TmS | 58.0 |

| TmSe | 49.0 |

Data sourced from studies on the high-pressure behavior of thulium compounds. researchgate.net

Analysis of Electronic Transitions and Energy Level Schematics

The computational methods described above yield detailed information about electron energies and their distribution, which are visualized through band structures and density of states plots.

The electronic band structure and the density of states (DOS) are critical outputs of computational models that describe the electronic properties of a material. scirp.orgaip.org The band structure plots the allowed energy levels of electrons as a function of their momentum through the crystal's Brillouin zone, while the DOS gives the number of available electronic states at each energy level. scirp.orgscirp.org

For several thulium compounds, including pnictides and chalcogenides, the band structure and DOS have been calculated using the TB-LMTO method. researchgate.net The results from these energy band diagrams indicate that these compounds exhibit a weak metallic character. researchgate.net The DOS plots further reveal the contributions of different atomic orbitals (e.g., from thulium and the anion) to the electronic states at various energy levels. ijater.com For example, in thallium compounds studied with TB-LMTO, the DOS can show how Tl 's' states hybridize with the pnictogen's 's' bands at lower energies. ijater.com Such analyses are fundamental to understanding the nature of chemical bonding and electrical conductivity in these materials.

Consideration of Multiplet Effects in Calculated Spectral Functions

The theoretical description of the electronic structure of thulium compounds, including thulium trichloride (B1173362), requires careful consideration of electron correlation effects, particularly the atomic-like multiplet effects. These effects arise from the complex interactions between electrons within the partially filled 4f shell and are crucial for accurately interpreting experimental spectra, such as those from X-ray photoemission spectroscopy (XPS) and bremsstrahlung isochromat spectroscopy (BIS). researchgate.netrsc.org Standard electronic structure methods based on Density Functional Theory (DFT) are often insufficient as they cannot reproduce the multiplet structures observed in the spectra of strongly correlated systems. researchgate.net

To address this, more advanced theoretical approaches are employed. One significant method is the Hubbard-I approximation (HIA). researchgate.net This model treats an isolated f-electron ion embedded within the solid-state environment by augmenting the crystal Hamiltonian with the atomic self-energy of the ion. nih.gov The parameters for this model can be derived from self-consistent band structure calculations. nih.gov The Hubbard-I approximation has been successfully applied to thulium compounds, demonstrating excellent agreement with experimental data by reproducing all significant multiplet structures in their spectral functions. researchgate.netnih.gov

The process involves first solving a Hubbard Hamiltonian for an atomic f-shell by exact diagonalization. researchgate.net The resulting spectral function of the f-electrons is then combined with the calculated density of states for the more delocalized s, p, and d electrons. This combined spectrum can be compared with experimental XPS and BIS data. For thulium, which has a ground state configuration that can fluctuate, the XPS spectrum corresponds to excitations from f¹³ to f¹², while the BIS spectrum involves excitations from f¹³ to f¹⁴. The ability of these theoretical models to replicate the distinct peaks associated with atomic-like multiplets is a key test of their validity. researchgate.netnih.gov

Investigation of Valency Shifts of the Thulium Ion in Compounds

The thulium ion (Tm) can exist in different valence states, most commonly the trivalent (Tm³⁺, 4f¹²) and divalent (Tm²⁺, 4f¹³) states. tandfonline.com The specific valence state or a fluctuation between states (intermediate valence) in a compound depends on its chemical environment and external conditions like pressure. uni-koeln.de Theoretical modeling provides a powerful tool for investigating these valency shifts.

A primary theoretical method for studying valency in thulium compounds is the self-interaction corrected local-spin density approximation (SIC-LSD). nih.govarxiv.org This approach allows for the calculation and comparison of the total energy of the system under different assumptions for the localization of the f-electrons. For instance, researchers can model the Tm ion with either twelve localized f-electrons (trivalent state) or thirteen localized f-electrons (divalent state), with the remaining electrons occupying the valence and conduction bands. nih.gov By comparing the total energies of these two scenarios, the model can predict the stable valence state for a given thulium compound. nih.govarxiv.org

These theoretical investigations have been applied to series of thulium compounds, such as the thulium monochalcogenides (TmS, TmSe, TmTe), to explain the observed shifts in valency across the series. nih.govarxiv.org The calculations are often validated by comparing predicted properties, like lattice constants, with experimental measurements. nih.gov Furthermore, experimental techniques such as resonant photoemission spectroscopy and Mössbauer spectroscopy are used to probe the valence structures directly. uni-koeln.deamazonaws.com Photoemission studies on compounds like TmS, TmSe, and TmTe have revealed different valence structures attributable to changes in the mean valence of the thulium ion, with calculated spectra showing good agreement with experimental results for both divalent and trivalent features. amazonaws.com

Theoretical Prediction of Structural Phase Transitions and High-Pressure Behavior

At ambient conditions, thulium trichloride possesses a monoclinic crystal structure with the YCl₃ prototype (space group C2/m). idu.ac.idijater.com In this arrangement, the thulium ions are in an octahedral coordination geometry. elsevier.com

Coordination Chemistry and Ligand Design in Thulium Trichloride Complexes

Complexation Behavior of Thulium(III) Chloride with Diverse Ligands

The complexation of thulium(III) chloride is fundamentally governed by electrostatic interactions between the hard Tm³⁺ cation and the donor atoms of the ligands. researchgate.net This results in the formation of complexes with a range of coordination numbers and geometries, influenced by the steric and electronic properties of the coordinating ligands.

Mechanisms of Complex Formation with Various Ions and Molecules

The formation of thulium(III) complexes in solution is a dynamic process involving the displacement of solvent molecules from the primary coordination sphere by incoming ligands. In aqueous solutions, the Tm³⁺ ion is hydrated, surrounded by water molecules. wikipedia.org The introduction of other ligands, such as anions or neutral organic molecules, leads to substitution reactions where the new ligands replace the coordinated water.

For instance, the reaction of thulium(III) chloride with N,N,N',N'-tetramethylmalonamide (TMMA) in the presence of water results in the formation of an eight-coordinate complex, [Tm(TMMA)₂(H₂O)₄]³⁺, where two bidentate TMMA ligands and four water molecules coordinate to the thulium center. osti.gov The chloride ions remain in the outer coordination sphere, balancing the charge. osti.gov Similarly, complexation with crown ethers, such as 12-crown-4 (B1663920), can lead to the formation of distinct coordination compounds. acs.org

The interaction with organic ligands immobilized on solid supports has also been explored for separation and recovery purposes. For example, a composite adsorbent functionalized with 3–(((5–ethoxybenzenethiol)imino)methyl)–salicylic acid (EBMS) has been shown to effectively coordinate with Tm(III) ions. researchgate.net The strong coordination is believed to occur between the thulium ion and the nitrogen and sulfur donor atoms of the EBMS ligand. researchgate.net

Synthesis and Stability Studies of Divalent Thulium Coordination Compounds

While the +3 oxidation state is the most common for thulium, the synthesis of stable divalent thulium (Tm²⁺) complexes represents a significant area of research due to their high reducing power and unique electronic properties. wikipedia.orgrsc.org The stabilization of the less stable Tm²⁺ state is highly dependent on the choice of ligands and reaction conditions. rsc.orgsciengine.com

The synthesis of Tm²⁺ complexes often starts from thulium(II) iodide (TmI₂), which can be prepared from thulium metal. rsc.org For example, the reaction of TmI₂(THF)₃ with potassium salts of bulky phospholide and arsolide ligands in diethyl ether yields stable bis(phospholyl)- and bis(arsolyl)thulium(II) complexes. rsc.org These ligands provide both steric bulk and suitable electronic properties to stabilize the divalent state. rsc.org

Another approach involves the reduction of trivalent thulium precursors. For instance, a Tm(III) complex, [(Cp''')₂TmI], can be reduced by KC₈ to produce the unsolvated, homoleptic Tm(II) complex, [(Cp''')₂Tm]. acs.org Similarly, the reduction of [Tm(BH₄)₃(THF)₃] can yield the divalent borohydride (B1222165) complex [Tm(BH₄)₂(DME)₂]. researchgate.net

The stability of these Tm²⁺ complexes is a key consideration. While some, like the phospholyl and arsolyl complexes, show reasonable thermal stability in solution at room temperature, they often decompose slowly as solids. rsc.org The high reactivity and propensity for disproportionation of many Tm²⁺ compounds make their synthesis and characterization challenging. nih.govresearchgate.net

Rational Ligand Design Strategies for Thulium Complexes

The design of specific ligands is a powerful strategy to control the properties of the resulting thulium complexes. By systematically modifying the ligand framework, it is possible to influence the coordination environment, electronic structure, and stability of both trivalent and divalent thulium species. rsc.orgumsl.edu

Tailoring the Coordination Environment for Modulated Electronic Properties

The electronic properties of thulium complexes, particularly those in the divalent state, can be fine-tuned by altering the ligand field. rsc.org Subtle changes to the ligand structure, such as increasing steric bulk, can lead to measurable shifts in the electronic absorption and emission spectra. rsc.orgunimelb.edu.au

For example, in a series of divalent lanthanide complexes with methylated tris(2-pyridylmethyl)amine (B178826) (tpa) ligands, increasing the methylation of the pyridine (B92270) rings leads to a lengthening of the metal-nitrogen bonds. rsc.orgunimelb.edu.au This modification of the coordination geometry directly impacts the 4f¹³5d¹ transitions in Yb(II) (isoelectronic with Tm(II)) and the 4f⁷5d¹ transitions in Eu(II), demonstrating that even small adjustments to the ligand can modulate the electronic properties. rsc.orgunimelb.edu.au This principle of ligand tuning is crucial for designing functional molecular materials with desired photophysical characteristics. rsc.org

The choice of ligand can also influence the electron configuration of the lanthanide ion. In some cases, the ligand field can stabilize a 4fⁿ5d¹ configuration over the more typical 4fⁿ⁺¹ configuration for divalent ions. researchgate.net

Approaches to Stabilize Non-Traditional Thulium Oxidation States

Stabilizing the non-traditional Tm²⁺ oxidation state is a primary goal of ligand design in thulium chemistry. sciengine.comresearchgate.net The key strategies involve the use of sterically demanding and/or electronically suitable ligands that can prevent disproportionation and protect the reactive Tm²⁺ center. rsc.orgsciengine.com

Bulky anionic ligands, such as substituted cyclopentadienyls (Cp'), phospholyls, and arsolyls, have proven effective in synthesizing stable Tm(II) complexes. rsc.orgacs.org The steric hindrance provided by these ligands kinetically stabilizes the metal center. Furthermore, the electronic properties of these ligands, such as their π-donating ability, can be tailored to be compatible with the electron-rich Tm²⁺ ion. rsc.org

For instance, the reduced π-donating ability of phospholyl and arsolyl ligands is well-suited for the "non-classical" divalent lanthanides like thulium. rsc.org The use of macrocyclic ligands, such as crown ethers, has also been successful. The encapsulation of the Tm²⁺ ion within the macrocyclic cavity provides a stable coordination environment, as seen in complexes with 18-crown-6 (B118740). acs.orgresearchgate.net Judicious ligand design is paramount to accessing and studying the chemistry of these less common oxidation states. sciengine.comresearchgate.net

Impact of Solvent Molecules on Thulium Coordination Sphere and Spectroscopic Analysis

Solvent molecules can play a significant role in the coordination chemistry of thulium trichloride (B1173362), often acting as competing ligands and influencing the structure and spectroscopic properties of the resulting complexes. chemrxiv.orgresearchgate.net

In solution, solvent molecules can coordinate directly to the thulium ion, becoming part of the primary coordination sphere. The nature of the solvent can affect the coordination number and geometry of the complex. core.ac.uk For example, the reaction of a divalent thulium complex with carbon monoxide proceeds much more slowly in coordinating solvents like tetrahydrofuran (B95107) (THF) compared to non-coordinating solvents like pentane (B18724) or benzene. chemrxiv.orgrsc.org This is attributed to the competitive coordination of THF to the metal center, which can inhibit the binding of other substrates. chemrxiv.orgrsc.org

The presence of coordinated solvent molecules can also complicate spectroscopic analysis. In NMR spectroscopy, dynamic effects in solution, such as the exchange of coordinated solvent molecules, can lead to complex and concentration-dependent spectra. mdpi.com For instance, in the ¹⁹F NMR spectra of certain thulium fluoroacetylacetonate complexes, the number and position of signals were observed to vary with sample concentration due to dynamic equilibria in solution. mdpi.com Theoretical studies have also highlighted that while the solvent effect on the prediction of absorption spectra for some lanthanide complexes may not be the primary cause of band shifts, it is a factor that needs to be considered alongside molecular geometry. researchgate.net

Structural Elucidation of Thulium Coordination Complexes

The precise three-dimensional arrangement of atoms and molecules in thulium coordination complexes is fundamental to understanding their chemical and physical properties. This structural information is primarily obtained through advanced analytical techniques, with single-crystal X-ray diffraction being the most definitive method.

Single-Crystal X-ray Diffraction Analysis of Novel Thulium Compounds

One such example is the tris(phenylselenolato-κSe)tris(tetrahydrofuran-κO)thulium(III) complex, [Tm(C₆H₅Se)₃(C₄H₈O)₃]. In this compound, the thulium(III) ion is coordinated by three phenylselenolate ligands and three tetrahydrofuran (THF) ligands. researchgate.net The analysis revealed a distorted fac-octahedral coordination environment around the central thulium atom. researchgate.net

Another illustrative case is the thulium(III) trifluoroacetate (B77799) complex, Tm₂(CF₃COO)₆ · 2CF₃COOH · 3H₂O. researchgate.net A single-crystal X-ray diffraction study determined its monoclinic crystal structure. researchgate.net The structure features two distinct, crystallographically independent thulium atoms. One thulium atom exhibits a coordination number of eight, adopting a distorted tetragonal antiprism geometry. The other has a coordination number of nine, with its coordination polyhedron described as a distorted monocapped tetragonal antiprism. researchgate.net

The synthesis of organometallic thulium complexes has also yielded crystalline products suitable for X-ray analysis. For instance, the reaction of thulium trichloride with (trimethylsilyl)methyllithium (B167594) and 12-crown-4 produces the complex [Tm(CH₂SiMe₃)₃(12-crown-4)]. While the specific crystal structure of the thulium variant is noted, the analogous yttrium complex, [Y(CH₂SiMe₃)₃(12-crown-4)], was structurally characterized, revealing a "three-legged piano-stool" configuration with a capped octahedron geometry around the metal center.

Interactive Table 1: Crystallographic Data for Selected Thulium(III) Coordination Complexes

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Ref. |

| [Tm(C₆H₅Se)₃(C₄H₈O)₃] | C₃₆H₄₅O₃Se₃Tm | Trigonal | P31c | Distorted fac-octahedral coordination | researchgate.net |

| Tm₂(CF₃COO)₆·2CF₃COOH·3H₂O | C₁₆H₈F₂₄O₁₉Tm₂ | Monoclinic | C2/c | Two unique Tm sites with C.N. 8 & 9 | researchgate.net |

Detailed Investigation of Covalent and Non-Covalent Metal-Ligand Interactions

The stability and structure of thulium coordination complexes are governed by a combination of strong covalent bonds and weaker non-covalent interactions. rsc.orgwikipedia.org The elucidation of these forces is crucial for rational ligand design and the prediction of complex geometry.

Covalent Interactions: The primary interactions in these complexes are the coordinate covalent bonds formed between the Lewis acidic Tm³⁺ ion and the electron-donating atoms of the ligands. X-ray diffraction data provide precise measurements of these bond lengths.

Tm-O Bonds: In the [Tm(C₆H₅Se)₃(C₄H₈O)₃] complex, the covalent bond between thulium and the oxygen atoms of the THF ligands has a measured length of 2.345 Å. researchgate.net For the thulium trifluoroacetate complex, Tm₂(CF₃COO)₆ · 2CF₃COOH · 3H₂O, the Tm-O bond lengths vary significantly, ranging from 2.28 Å to 2.85 Å, reflecting the diverse coordination modes of the carboxylate and water ligands. researchgate.net

Tm-Se Bonds: In the same phenylselenolate complex, the Tm-Se bond length is 2.7692 Å. researchgate.net

Tm-C Bonds: In organometallic complexes like [Tm(CH₂SiMe₃)₃(12-crown-4)], direct covalent bonds are formed between the thulium center and carbon atoms of the alkyl ligands.

Hydrogen Bonding: In the hydrated thulium trifluoroacetate structure, Tm₂(CF₃COO)₆ · 2CF₃COOH · 3H₂O, the thulium atoms are linked into chains by bridging carboxylate groups. These chains are further interconnected into layers through a network of hydrogen bonds. researchgate.net

Van der Waals Interactions: For the [Tm(C₆H₅Se)₃(C₄H₈O)₃] complex, the crystal packing is stabilized by van der Waals interactions, which are weak, non-directional forces that link the discrete molecular units together in the solid state. researchgate.netresearchgate.net

Dative Interactions: In some cases, weaker dative bonds can also be observed. For example, in the fluorinated thiolate complex (DME)₂Tm(SC₆F₅)₃, a relatively weak dative interaction between the thulium ion and a fluorine atom from one of the pentafluorophenylthiolate ligands was identified, with a Tm-F separation of 2.842 Å. acs.org

These detailed structural investigations, encompassing both strong covalent bonds and subtle non-covalent forces, are essential for advancing the field of coordination chemistry and designing new thulium-based materials with tailored properties.

Catalytic Applications and Mechanistic Insights of Thulium Trichloride

Thulium Trichloride (B1173362) as a Catalytic Agent and Precursor

Thulium trichloride is primarily utilized as a starting material for the synthesis of more complex organometallic thulium compounds and doped materials that exhibit catalytic activity. sigmaaldrich.comsigmaaldrich.com Its role as a precursor is crucial for creating tailored catalysts for specific applications in synthesis and materials science. sigmaaldrich.comottokemi.com

This compound and its derivatives have found application as catalysts in specific organic reactions. Organo-rare-earth complexes derived from thulium have been investigated for their catalytic role in hydroamination reactions. acs.org For instance, a thulium-based bisalkyl complex stabilized by a pyridine (B92270) methylene (B1212753) fluorenyl ligand was synthesized and studied for its efficacy in catalyzing both intramolecular and intermolecular hydroamination processes. acs.org

In the realm of materials science with applications in catalysis, this compound is a key precursor for advanced photocatalytic materials. It is used to synthesize NaYF₄:Yb,Tm upconversion nanocrystals, which are components of hybrid structures designed for enhanced near-infrared (NIR) photocatalysis. ottokemi.comsigmaaldrich.comsigmaaldrich.com These materials demonstrate the conversion of lower-energy NIR light into higher-energy UV-visible light, which can then drive photocatalytic reactions. Similarly, TmCl₃ is a starting material for thulium-doped Lanthanum(III) fluoride (B91410) (LaF₃) nanoparticles and co-doped Zirconium dioxide (ZrO₂), materials with applications in electroplating and the fabrication of supercapacitors and perovskite solar cells. sigmaaldrich.comsigmaaldrich.com While direct application in large-scale petrochemical transformations is not widely documented, its involvement in the synthesis of catalytically active materials points to its indirect importance in the broader field of catalysis. mdpi-res.comidu.ac.id

In the field of polymer chemistry, this compound primarily functions as a precursor to sophisticated polymerization catalysts rather than as a direct catalyst itself. idu.ac.id The broader family of rare-earth elements is known for its role in catalysis, particularly in the polymerization of olefins and dienes. idu.ac.idmdpi.com For example, half-sandwich and biscyclopentadienyl rare-earth complexes are effective catalysts for producing polymers with high stereoselectivity, such as cis-1,4-polybutadiene. mdpi.com

Thulium-containing catalysts are synthesized from precursors like this compound to create active species for these polymerization reactions. idu.ac.id The resulting organometallic thulium complexes can act as single-site catalysts, which, when activated by co-catalysts like methylaluminoxane (B55162) (MAO), demonstrate high activity in olefin polymerization. mdpi.com The specific ligands attached to the thulium center play a critical role in determining the catalyst's activity and the resulting polymer's microstructure. mdpi.comcatalysis.blog

Organo-Rare-Earth Metal Catalysis Involving Thulium Species

The catalytic behavior of organo-thulium compounds is largely dictated by the electron configuration and redox potential of the thulium center. These properties enable unique reaction pathways that are often distinct from those of traditional transition metal catalysts.

A key feature of thulium catalysis, particularly involving its divalent state (Tm²⁺), is its capacity to act as a potent single-electron reducing agent. researchgate.net Divalent lanthanide complexes, including those of thulium, are powerful single-electron sources that can be utilized in a variety of organic transformations and for the activation of small molecules. researchgate.net The synthesis of simple, soluble divalent thulium compounds, such as [Tm(μ-OTf)₂(dme)₂]n, provides access to reactive species that facilitate single-electron transfer (SET) processes. researchgate.net

This reactivity is analogous to the well-studied chemistry of Samarium(II) iodide (SmI₂), another divalent lanthanide widely used in organic synthesis for promoting reactions via SET mechanisms. rsc.org The generation of radical intermediates through SET allows for novel bond formations and cyclization cascades. nih.gov In some systems, the catalytic cycle may involve redox-active ligands that work in concert with the thulium center, acting as an electron reservoir to facilitate SET to a substrate without a formal change in the metal's oxidation state. rsc.orgnih.gov

The catalytic and photophysical properties of thulium are intrinsically linked to its 4f electron shell. mdpi.com The electronic configuration of the thulium ion (Tm³⁺) features partially filled f-orbitals, which are largely shielded from the ligand environment. This results in sharp, well-defined electronic transitions, a property exploited in thulium-doped materials for applications like lasers and upconversion photocatalysis. mdpi.com

In catalytic mechanisms, the f-electrons influence the Lewis acidity of the metal center and the geometry of the resulting complexes. acs.org The interaction between the f-orbitals and the ligand orbitals, though weak, can affect the electronic structure and reactivity of the catalyst. researchgate.net For example, in hydroamination reactions catalyzed by organo-lanthanide complexes, the rate of reaction shows a distinct trend with the ionic radius of the metal, a property governed by the f-electron configuration. acs.org The unique electronic structure imparted by the f-electrons can lead to different reaction pathways and selectivities compared to d-block transition metals, making rare-earth catalysts, including those of thulium, a subject of ongoing research for novel reactivity. uzh.ch

Theoretical and Computational Analyses of Catalytic Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving rare-earth catalysts like those derived from this compound. These theoretical studies provide insights into transition states, reaction intermediates, and the electronic factors that govern catalytic activity.

For example, DFT calculations have been employed to investigate the mechanism of intramolecular and intermolecular hydroamination catalyzed by rare-earth complexes, including a thulium species. acs.org These studies supported a stepwise σ-insertive pathway, identifying the protonolysis of the newly formed Lanthanide-Carbon bond as the turnover-limiting step and explaining the observed influence of the metal's ionic radius on catalytic activity. acs.org

Theoretical models are also crucial for understanding and designing materials for photocatalysis. In the context of thulium-doped materials, computational analyses help in understanding the electronic structure, the nature of the 4f electron transitions, and the mechanisms of energy transfer in upconversion processes. mdpi.com Furthermore, advanced computational studies focus on accurately describing the behavior of f-electrons in lanthanide complexes, addressing challenges such as electron correlation and delocalization errors to provide a more precise picture of their reactivity and catalytic pathways. acs.org

Computational Studies on Organo-Rare-Earth Metal-Mediated Catalytic Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organometallic catalysis. rsc.org For rare-earth elements like thulium, these theoretical studies provide critical insights into reaction pathways, transition states, and the electronic structures of catalytic intermediates that are often difficult to characterize experimentally. rsc.orgsioc-journal.cn While this compound is a common and essential starting material, it typically serves as a precursor to the catalytically active organo-thulium species. rsc.orgnih.gov Computational investigations, therefore, tend to focus on the reactivity of these derivative complexes in various transformations.